molecular formula C25H22BrN5O3S B15078636 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-bromophenyl)methylidene]acetohydrazide

Cat. No.: B15078636
M. Wt: 552.4 g/mol
InChI Key: CWIXWYFVQQRBMW-JFLMPSFJSA-N
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Description

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, methoxyphenyl groups, and a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under acidic or basic conditions.

    Introduction of Methoxyphenyl Groups: The methoxyphenyl groups are introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.

    Condensation with Bromophenyl Aldehyde: The final step involves the condensation of the intermediate with 2-bromophenyl aldehyde in the presence of a base to form the desired acetohydrazide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the bromophenyl moiety, resulting in the formation of various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromophenyl moiety, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazole and bromophenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Materials Science: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biological studies to understand the interactions of triazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell proliferation.

    Pathways Involved: It interferes with key biochemical pathways, such as DNA synthesis and repair, leading to cell death in pathogenic organisms and cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
  • **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(2-bromophenyl)methylidene]acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl moiety enhances its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C25H22BrN5O3S

Molecular Weight

552.4 g/mol

IUPAC Name

2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-bromophenyl)methylideneamino]acetamide

InChI

InChI=1S/C25H22BrN5O3S/c1-33-20-11-7-17(8-12-20)24-29-30-25(31(24)19-9-13-21(34-2)14-10-19)35-16-23(32)28-27-15-18-5-3-4-6-22(18)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

CWIXWYFVQQRBMW-JFLMPSFJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4Br

Origin of Product

United States

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